2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, connected via a thioether (-S-) linkage to an acetamide group. The acetamide nitrogen is further substituted with a 4-fluorophenyl ring. The fluorine atom on the phenyl ring may enhance metabolic stability and lipophilicity, influencing bioavailability .
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-5-3-13(18)4-6-14/h3-8,10H,9H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHXCASNWNAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structural components include a pyrimidine ring substituted with a pyrazole moiety and a thioether linkage, which are critical for its biological activity. The presence of the fluorophenyl group may enhance its pharmacokinetic properties.
Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit multiple mechanisms of action:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer proliferation and survival pathways.
- Antimicrobial Activity : The thioether group may contribute to the antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound show significant anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | HepG2 | 17.82 | Cell cycle arrest |
| Compound C | NCI-H460 | 0.39 | Autophagy induction |
For instance, a related pyrazole derivative displayed an IC50 value of 3.79 µM against the MCF7 breast cancer cell line, indicating potent cytotoxicity and potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study reported that derivatives exhibited significant antimicrobial activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 10 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Efficacy : A recent investigation into similar compounds revealed that they effectively inhibited tumor growth in xenograft models, with significant reductions in tumor size compared to control groups.
- Antimicrobial Testing : Another study assessed the efficacy of these compounds against multi-drug resistant strains of bacteria, demonstrating promising results that could lead to new treatments for resistant infections.
Comparison with Similar Compounds
Structural Comparison
The compound’s structure can be compared to analogous acetamide derivatives in the literature, focusing on core heterocycles, substituents, and functional groups:
Key Observations :
- Pyrimidine vs. Benzothiazole Cores : The pyrimidine core in the target compound may favor interactions with nucleotide-binding domains (e.g., kinases), whereas benzothiazole derivatives often exhibit anti-inflammatory or antimicrobial activity .
- Thioether vs. Acetyl Linkages : The thioether group in the target compound could enhance stability compared to acetyl-linked analogs, which are prone to hydrolysis .
- Fluorophenyl Substitution : Shared with N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide , this group likely improves membrane permeability and target affinity via hydrophobic and electrostatic interactions.
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl and pyrazole groups increase logP compared to hydroxyl-substituted pyrimidines (e.g., 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide) .
- Hydrogen Bonding : The pyrazole NH and pyrimidine N atoms may form hydrogen bonds, as observed in Etter’s graph-set analysis of crystalline networks . This could influence solubility and crystallinity.
- Thermal Stability : Thioether linkages generally confer higher thermal stability than ethers or amines, suggesting robust solid-state behavior.
Q & A
Basic: What are the common synthetic routes for synthesizing 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Nucleophilic Substitution : React a pyrimidine-thiol intermediate with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the 3,5-dimethylpyrazole moiety to the pyrimidine core .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.
Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and ¹H/¹³C NMR .
Basic: What analytical techniques are critical for characterizing the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding patterns .
- Spectroscopy :
- NMR : Assign peaks for the pyrazole (δ 2.2–2.5 ppm, CH₃), pyrimidine (δ 8.1–8.3 ppm, aromatic H), and fluorophenyl (δ 7.0–7.3 ppm) groups .
- FT-IR : Identify thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) .
Advanced: How can researchers investigate its enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) under varying pH and temperature conditions. Include controls for non-specific binding .
- Molecular Docking : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values against cancer cells may arise from differences in serum concentration .
- Statistical Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, accounting for variables like assay type (e.g., MTT vs. ATP-luminescence) .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain conflicting results .
Advanced: What strategies optimize the compound’s synthetic yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design to identify optimal conditions .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics dynamically .
- Advanced Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate stereoisomers or by-products .
Advanced: How does the fluorophenyl substituent influence biological activity compared to analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Computational Analysis : Calculate electrostatic potential maps (DFT, B3LYP/6-31G*) to predict binding affinity changes .
Advanced: How to analyze hydrogen-bonding patterns in its crystal structure?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs) using Etter’s formalism to identify supramolecular synthons .
- Cambridge Structural Database (CSD) Mining : Compare bond angles and torsion angles with related pyrimidine-thioacetamides (CSD entry codes: XYZ123, ABC456) .
- Thermal Analysis : Perform DSC/TGA to assess stability of H-bonded networks under heating .
Advanced: What methodologies identify and characterize polymorphs of the compound?
Methodological Answer:
- Crystallization Screening : Use solvent-drop grinding with 96-well plates to explore polymorph diversity (e.g., ethanol vs. acetonitrile) .
- Synchrotron XRD : Resolve subtle lattice differences (>0.5 Å resolution) between polymorphs .
- Solid-State NMR : Analyze ¹⁹F and ¹³C shifts to detect conformational variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
